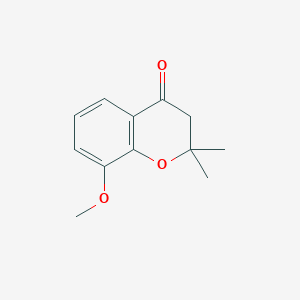

8-Methoxy-2,2-dimethylchroman-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

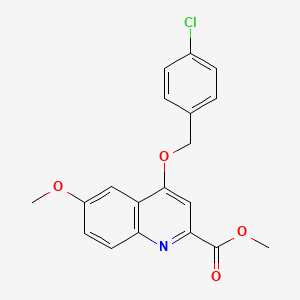

8-Methoxy-2,2-dimethylchroman-4-one is a derivative of chromanone or Chroman-4-one, which is a significant and intriguing heterobicyclic compound. It serves as a building block in medicinal chemistry for the isolation, design, and synthesis of novel lead compounds . The absence of a double bond in chromanone between C-2 and C-3 distinguishes it from chromone and results in significant variations in biological activities .

Molecular Structure Analysis

Structurally, chroman-4-one is a fusion of a benzene nucleus (ring A) with dihydropyran (ring B) which relates to chromane, chromene, chromone, and chromenone . The absence of a C2-C3 double bond of the chroman-4-one skeleton makes a minor difference from chromone .Chemical Reactions Analysis

The 3-Bromination of 7-methoxy-2,2-dimethylchroman-4-one stabilizes the anion obtained on deprotonation with LDA sufficiently for 3-alkylation to take place without the usual ring-opening .Physical And Chemical Properties Analysis

The molecular weight of 7-methoxy-2,2-dimethylchroman-4-one is 206.24 . It is a white to brown solid at room temperature .Aplicaciones Científicas De Investigación

Bacteriostatic Properties

8-Methoxy-2,2-dimethylchroman-4-one has been identified as a constituent in various natural sources, demonstrating bacteriostatic properties. A study isolated a similar compound, characterized as 8-acetyl-3,4-dihydroxy-5,7-dimethoxy-2,2-dimethylchroman, from the aerial parts of Euodia lunu-ankenda, indicating its potential use in bacteriostatic applications (Manandhar et al., 1985).

Synthetic Chemistry

The compound has been central to various synthetic chemistry studies. For instance, 7,8-Dimethoxy-2,2-dimethylchroman, closely related to 8-Methoxy-2,2-dimethylchroman-4-one, was synthesized from pyrogallol trimethyl ether and β,β-dimethylacrylyl chloride. Such syntheses have paved the way for the creation of compounds like ripariochromene A (NakayamaMitsuru et al., 1972).

Anti-Tobacco Mosaic Virus Activities

Compounds related to 8-Methoxy-2,2-dimethylchroman-4-one have been studied for their potential anti-tobacco mosaic virus activities. In particular, 5-methoxy-2,2-dimethyl-7-(2-oxopropyl)-2,3-dihydrochromen-4-one and similar chromones isolated from the stems of Cassia fistula showed potential anti-TMV activities (Li et al., 2014).

Cancer Research

In cancer research, 8-Methoxy-2,2-dimethylchroman-4-one derivatives have been investigated. For example, the isolation of compounds like 3,4-trans-dihydroxy-6-methoxy-2,2-dimethylchroman from the edible fungal strain Lentinus striguellus, and their subsequent study for apoptosis-inducing activity, demonstrates the compound's relevance in oncological studies (Zheng et al., 2009).

Chemical-Epigenetic Studies

The compound has been included in chemical-epigenetic studies to enhance chemodiversity. A study isolated new meroterpenoids, including compounds related to 2,2-dimethylchroman, from Aspergillus terreus, highlighting the compound's role in diversifying the chemical profiles of fungi (Sun et al., 2018).

Mecanismo De Acción

Target of Action

8-Methoxy-2,2-dimethylchroman-4-one, a derivative of chromanone, is known to exhibit a wide range of pharmacological activities .

Mode of Action

Chromanone analogs are known to interact with their targets and induce significant changes in biological activities . For instance, some chromanone derivatives have been found to inhibit tumor necrosis factor-α (TNF-α), which plays a crucial role in cell signaling and immune responses .

Biochemical Pathways

Chromanone and its derivatives are known to impact a variety of biochemical pathways due to their diverse biological activities . For example, they can inhibit the production of reactive oxygen species (ROS) and reactive nitrogen species (RNS), which play a role in oxidative stress and inflammation .

Result of Action

Chromanone derivatives are known to exhibit a wide range of biological activities, including anticancer, antidiabetic, antioxidant, antimicrobial, and anti-inflammatory effects . They can also inhibit lipid peroxidation reactions induced by peroxynitrite anions and prevent damage to skin cells caused by peroxynitrite anions and nitric oxide .

Action Environment

It’s worth noting that chromanone derivatives have been used as active compounds in cosmetic preparations for the care, improvement, and refreshment of the texture of the skin and hair, and for the treatment of skin and hair-related defects like inflammation and allergies . This suggests that the compound’s action may be influenced by environmental factors such as UV radiation.

Safety and Hazards

Direcciones Futuras

Considering the versatility of chromanone, more studies are required to provide the most effective and cost-effective methods to synthesize novel chromanone analogs . This will give leads to the chemistry community and help in the development of new drugs with a wide range of pharmacological activities.

Propiedades

IUPAC Name |

8-methoxy-2,2-dimethyl-3H-chromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-12(2)7-9(13)8-5-4-6-10(14-3)11(8)15-12/h4-6H,7H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPVAFZFSGRBVBN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)C2=C(O1)C(=CC=C2)OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Methoxy-2,2-dimethylchroman-4-one | |

CAS RN |

15496-18-1 |

Source

|

| Record name | 8-methoxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![exo-7-Amino-9-methyl-3-oxa-9-azabicyclo[3.3.1]nonane](/img/structure/B2397936.png)

![N-(2,9-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-2,2-diphenylacetamide](/img/structure/B2397937.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-nitrobenzamide](/img/structure/B2397938.png)

![N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-(naphthalen-1-yloxy)acetohydrazide](/img/structure/B2397945.png)

![[3,5-Bis(trifluoromethyl)phenyl]methyl 1-chloroethyl carbonate](/img/structure/B2397948.png)

![(2E,5Z)-2-(4-(dimethylamino)benzylidene)-5-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)cyclopentanone](/img/structure/B2397949.png)

![N-[2-(5-Bromo-2-methyl-1H-indol-3-yl)ethyl]-4-chloro-2,5-dimethylbenzenesulfonamide](/img/structure/B2397950.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2397952.png)